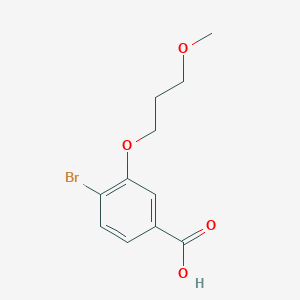

4-Bromo-3-(3-methoxypropoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

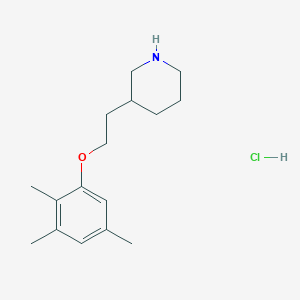

“4-Bromo-3-(3-methoxypropoxy)benzoic acid” is a chemical compound with the molecular formula C11H13BrO4 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a methoxypropoxy group, and a carboxylic acid group . The exact 3D structure can be computed using computational chemistry methods .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 231.04 g/mol, a computed XLogP3 of 2.5, one hydrogen bond donor count, three hydrogen bond acceptor count, and two rotatable bond count .Scientific Research Applications

Molecular Structure and Reactivity Analysis

A detailed study by Yadav et al. (2022) investigated the structure and various molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid. They used Density Functional Theory (DFT) to determine descriptors like ionization energy, hardness, electrophilicity, and Fukui function to predict the reactivity of this compound. They also examined the solvent's influence on these parameters and performed a vibrational assessment of the molecule (Yadav et al., 2022).

Comparative Crystal Structure Analysis

The crystal structures of derivatives of bromo–hydroxy–benzoic acid, including 4-bromo-3-(methoxymethoxy)benzoic acid, were compared by Suchetan et al. (2016). They observed two-dimensional architectures formed by hydrogen bonds and other interactions, providing insights into the structural characteristics of these compounds (Suchetan et al., 2016).

Synthesis and Industrial Scale-Up

Zhang et al. (2022) described an industrial process for synthesizing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing SGLT2 inhibitors. This study highlights the practicality and scalability of synthesizing bromo-benzoic acid derivatives in large quantities (Zhang et al., 2022).

Halogen Bonding Influence

Raffo et al. (2016) investigated the influence of methoxy-substituents on the strength of type II halogen bonds in bromobenzoic acid. Their study provides insights into the intermolecular interactions and the covalent and electrostatic contributions to these bonds (Raffo et al., 2016).

Luminescent Properties in Lanthanide Coordination Compounds

Sivakumar et al. (2010) examined the influence of electron-releasing or withdrawing substituents on the photophysical properties of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid. They found that electron-releasing substituents improved the photoluminescence of Tb(3+) complexes (Sivakumar et al., 2010).

Safety and Hazards

Future Directions

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Bromo-3-(3-methoxypropoxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific proteins, and influencing biochemical pathways. For instance, it may act as an inhibitor for certain enzymes, thereby affecting the overall metabolic processes within the cell .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions ultimately influence cellular function and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to altered biochemical and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and toxicology is essential for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these processes is vital for determining the compound’s efficacy and potential side effects .

Properties

IUPAC Name |

4-bromo-3-(3-methoxypropoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-15-5-2-6-16-10-7-8(11(13)14)3-4-9(10)12/h3-4,7H,2,5-6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOFJBNFIGRJTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=CC(=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397377.png)

![1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397386.png)

![2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397387.png)

![3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397388.png)

![2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397391.png)

![3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397396.png)